tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
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Description
Tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structure Analysis
Research has shown that tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate and its derivatives are primarily used in chemical synthesis and structure analysis. For instance, Vallat et al. (2009) studied the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction using 5-hydroxyalkyl derivatives of this compound. They found that the tert-butoxycarbonyl (Boc) unit in these compounds is orientated in a consistent manner, influencing the stereochemistry of the newly created chiral centres (Vallat, O., Buciumas, A.-M., Neier, R., & Stoeckli-Evans, H., 2009).
Crystallography and Molecular Structure
In crystallography, the compound is used to compare structural features with related compounds. For example, Dazie et al. (2017) analyzed the structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, a compound related to this compound, focusing on the planarity of the substituted pyrrole rings in these structures (Dazie, J. D., Ludvík, J., Fábry, J., & Eigner, V., 2017).
Photocyclodimerization Studies
In a study by Kopf et al. (1998), tert-Butyl 2,5-Dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate was used in photocyclodimerization studies. The X-ray structure of the resulting dimer was determined, providing insights into the constitution and configuration of the product (Kopf, J., Wrobel, M. N., & Margaretha, P., 1998).
Synthesis of Novel Compounds
Nguyen et al. (2009) developed a regio-selective synthesis method using a compound similar to this compound. This method was applied for the synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, demonstrating the compound's utility in creating new chemical entities (Nguyen, D., Schiksnis, R., & Michelotti, E., 2009).
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-5,8,12H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLZUQYWPYTGAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.